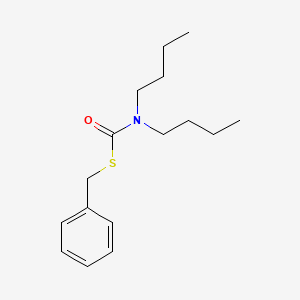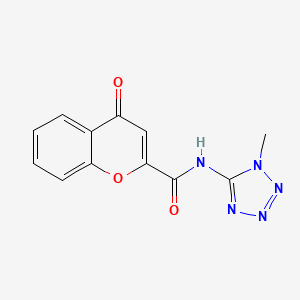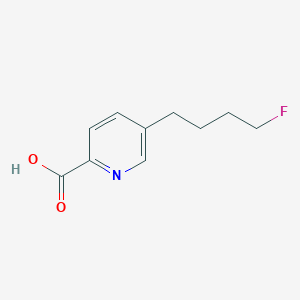![molecular formula C11H10Br2 B14653746 1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene CAS No. 40467-32-1](/img/structure/B14653746.png)
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene is a chemical compound with the molecular formula C11H10Br2 It is known for its unique structure, which includes a three-membered cyclopropane ring fused to a naphthalene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene typically involves the bromination of a suitable precursor. One common method is the bromination of 1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form 1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Reduction: Formation of 1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene.
Oxidation: Formation of ketones or carboxylic acids.
Applications De Recherche Scientifique
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene depends on the specific application and the target molecule
Covalent Bond Formation: The bromine atoms can form covalent bonds with nucleophilic sites on target molecules.
Electrophilic Addition: The compound can act as an electrophile, reacting with nucleophiles in biological systems.
Steric Effects: The bulky cyclopropane ring can influence the binding and activity of the compound with its targets.
Comparaison Avec Des Composés Similaires
1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene can be compared with other similar compounds such as:
1,1-Dichloro-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene: Similar structure but with chlorine atoms instead of bromine.
1,1,7,7a-Tetramethyl-1a,2,6,7,7a,7b-hexahydro-1H-cyclopropa[a]naphthalene: Contains additional methyl groups and a different ring structure.
1,1-Dibromo-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one: A more complex structure with additional rings and functional groups.
Propriétés
Numéro CAS |
40467-32-1 |
|---|---|
Formule moléculaire |
C11H10Br2 |
Poids moléculaire |
302.00 g/mol |
Nom IUPAC |
1,1-dibromo-1a,2,7,7a-tetrahydrocyclopropa[b]naphthalene |
InChI |
InChI=1S/C11H10Br2/c12-11(13)9-5-7-3-1-2-4-8(7)6-10(9)11/h1-4,9-10H,5-6H2 |
Clé InChI |
RLURYWWTMGBNGD-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C2(Br)Br)CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


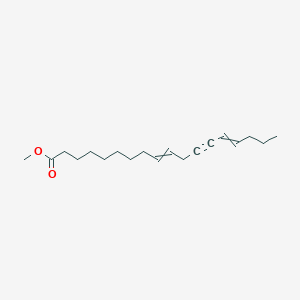
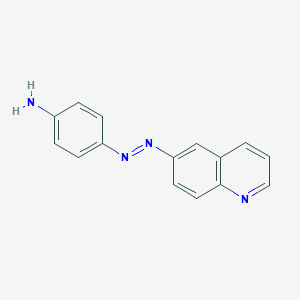
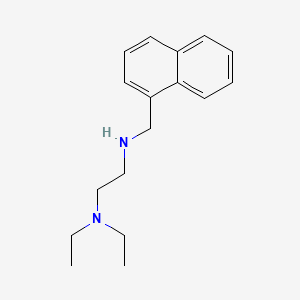
![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
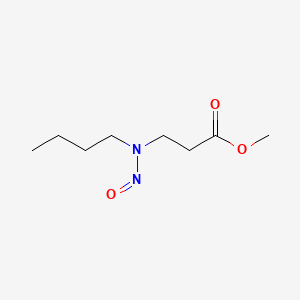
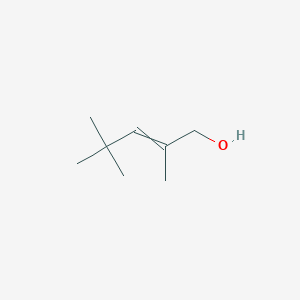
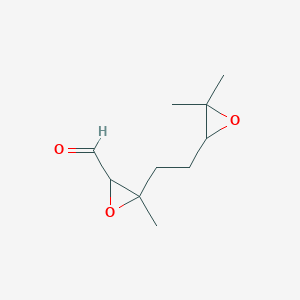

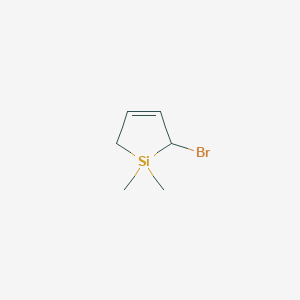
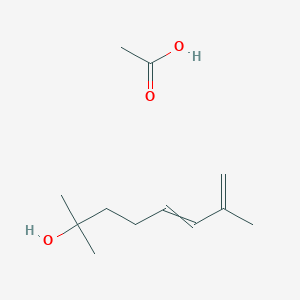
![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)
